molecular formula C14H10ClF3O2 B6384645 5-(4-Chloro-2-methoxyphenyl)-3-trifluoromethylphenol, 95% CAS No. 1261979-23-0

5-(4-Chloro-2-methoxyphenyl)-3-trifluoromethylphenol, 95%

Cat. No. B6384645
CAS RN: 1261979-23-0
M. Wt: 302.67 g/mol
InChI Key: VOLCVTFPDOMAGH-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-methoxyphenyl)-3-trifluoromethylphenol (95%) is a widely used organic compound in scientific research. It is a colorless to pale yellow liquid with a characteristic odor, and is soluble in most organic solvents. 5-(4-Chloro-2-methoxyphenyl)-3-trifluoromethylphenol has a wide range of applications in organic synthesis and scientific research, from biological studies to drug discovery.

Scientific Research Applications

5-(4-Chloro-2-methoxyphenyl)-3-trifluoromethylphenol is widely used in scientific research. It is used as a starting material for the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals. It is also used in the synthesis of polymers, dyes, and catalysts. In addition, it is used in the synthesis of various biologically active compounds, such as inhibitors, activators, and modulators.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-2-methoxyphenyl)-3-trifluoromethylphenol is not well understood. It is believed to act as a substrate for various enzymes, such as cytochrome P450 and monoamine oxidases. It is also believed to interact with various receptors, such as estrogen receptors, androgen receptors, and G-protein coupled receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chloro-2-methoxyphenyl)-3-trifluoromethylphenol are not well understood. However, it is believed to have a variety of effects, including inhibition of cytochrome P450 enzymes, inhibition of monoamine oxidases, inhibition of aromatase, and inhibition of estrogen receptors. In addition, it is believed to have anti-inflammatory, anti-oxidant, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

5-(4-Chloro-2-methoxyphenyl)-3-trifluoromethylphenol has several advantages for laboratory experiments. It is a stable compound and has a wide range of applications in organic synthesis and scientific research. In addition, it is relatively inexpensive and can be easily synthesized in high yields. However, it also has some limitations. It is a toxic compound and should be handled with caution. In addition, it can react with other compounds and should be stored in a cool, dry place.

Future Directions

5-(4-Chloro-2-methoxyphenyl)-3-trifluoromethylphenol has a wide range of potential applications in the future. It could be used in the synthesis of novel pharmaceuticals and agrochemicals, as well as for the synthesis of polymers, dyes, and catalysts. In addition, it could be used in the synthesis of various biologically active compounds, such as inhibitors, activators, and modulators. Finally, it could be used in the development of new drugs and therapies for a variety of diseases.

Synthesis Methods

5-(4-Chloro-2-methoxyphenyl)-3-trifluoromethylphenol can be synthesized using several methods. One of the most common methods is the reaction of 4-chloro-2-methoxyphenol with trifluoromethyl bromide in the presence of a base such as pyridine. This reaction yields the desired product in high yields (up to 95%). Another method of synthesis involves the reaction of 4-chloro-2-methoxyphenol with trifluoromethyl iodide in the presence of a base such as potassium carbonate. This reaction yields the desired product in yields ranging from 50-80%.

properties

IUPAC Name

3-(4-chloro-2-methoxyphenyl)-5-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3O2/c1-20-13-7-10(15)2-3-12(13)8-4-9(14(16,17)18)6-11(19)5-8/h2-7,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLCVTFPDOMAGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686684
Record name 4'-Chloro-2'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chloro-2-methoxyphenyl)-3-trifluoromethylphenol

CAS RN

1261979-23-0
Record name 4'-Chloro-2'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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